1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity .Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
The study of acid−amide intermolecular hydrogen bonding reveals insights into molecular recognition processes. A compound with a structure related to pyrrole carboxylic acids was investigated for its ability to form hydrogen-bonded dimers through interactions between amide and carboxylic acid groups. This fundamental research has implications for understanding molecular assembly and designing molecules with specific interaction capabilities (Wash et al., 1997).
Synthesis and Spectroscopy
Another study focused on the synthesis and spectroscopic analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research demonstrates the versatility of pyrrole derivatives in forming dimers through multiple interactions, highlighting their potential in synthetic chemistry and material science applications (Singh et al., 2013).
Antimicrobial Activity
The synthesis of novel pyrrole derivatives for evaluating in vitro antimicrobial activities showcases the potential biomedical applications of these compounds. Such research provides a foundation for developing new antimicrobial agents, underscoring the importance of pyrrole carboxylates in pharmaceutical research (Hublikar et al., 2019).
Agricultural Applications
Research on derivatives of pyrrole as growth-promotion factors on seeds of grain crops indicates the potential of these compounds in enhancing agricultural productivity. This application demonstrates the broad utility of pyrrole derivatives beyond pharmaceuticals, contributing to improvements in crop yields and food security (Mikhedkina et al., 2019).
Mechanism of Action
If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems.
Safety and Hazards
Properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXUWTVTGBQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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